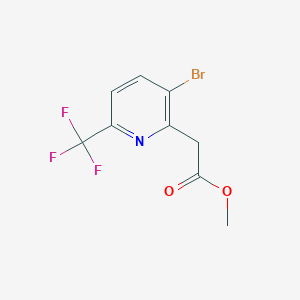

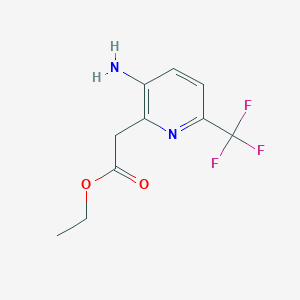

6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid

Übersicht

Beschreibung

“6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid” is a compound that consists of an azetidine ring and a pyridine ring. Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . Pyridinecarboxylic acid is a monocarboxylic derivative of pyridine .

Synthesis Analysis

Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter GABA by α-bromination, followed by removal of hydrogen bromide from the intermediate γ-amino-α-bromobutyric acid and ring closure by treatment with a barium hydroxide solution . Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors .Molecular Structure Analysis

Azetidines have a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . Pyridine is much like benzene in its π electron structure .Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives have been shown to possess a surprisingly low toxicity. It was speculated that it is because under physiological pH aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .Physical and Chemical Properties Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Wissenschaftliche Forschungsanwendungen

Transport System Specificity in Escherichia coli

The compound is relevant in the study of the proline permease transport system in Escherichia coli. A research by Rowland and Tristram (1975) demonstrated the importance of the carbonyl portion of the carboxyl group at position 2 of the pyrrolidine ring and a secondary amine for uptake by the proline permease of Escherichia coli. The permease showed high affinity for azetidine-2-carboxylic acid and compounds with smaller ring structures than the pyrrolidine ring (Rowland & Tristram, 1975).

Synthesis of Azetidines and Pyrrolidines

Medjahdi et al. (2009) explored the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which led to azetidine-2-carboxylic acids in high yields under varying reaction conditions. This highlights the compound's importance in chemical synthesis (Medjahdi et al., 2009).

Influence on Anodized Aluminum Coloring

Karagianni and Tsangaraki-Kaplanoglou (1996) found that L-azetidine-2-carboxylic acid, among other compounds, influenced the color uniformity and intensity in the electrolytic coloring of anodized aluminum. This suggests potential applications in materials science and engineering (Karagianni & Tsangaraki-Kaplanoglou, 1996).

Effects on Ion Transport in Barley Roots

Pitman et al. (1977) investigated azetidine 2-carboxylic acid's role in ion transport in barley roots. It was used as an analog of proline to understand the relationship between protein synthesis and ion transport. The study found that it inhibited the release of ions to the xylem and affected ion uptake in barley roots (Pitman et al., 1977).

Synthesis of Pyrrolidinones

Roberto and Alper (1989) demonstrated the synthesis of pyrrolidinones through the cobalt carbonyl catalyzed carbonylation of azetidines. This process showcases the compound's utility in organic synthesis, particularly in generating functionalized nitrogen heterocycles (Roberto & Alper, 1989).

Study of Proline Metabolism

Verbruggen, van Montagu, and Messens (1992) used azetidine-2-carboxylic acid in studies of proline metabolism and protein conformation, indicating its role in biochemistry and molecular biology (Verbruggen et al., 1992).

Inhibition of Nitrate Reductase Induction

Hewitt and Notton (1967) explored the effect of L-azetidine-2-carboxylic acid on nitrate reductase induction in plants, revealing insights into its biochemical impact on plant physiology and potentially agricultural applications (Hewitt & Notton, 1967).

Wirkmechanismus

The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . Carboxylic acids react with Thionyl Chloride (SOCl2) to form acid chlorides. During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate making it a better leaving group .

Zukünftige Richtungen

Recent advances in the chemistry and reactivity of azetidines have been reported. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . This suggests that there is ongoing research into the potential applications of azetidines in various fields, including drug discovery, polymerization, and chiral templates .

Eigenschaften

IUPAC Name |

6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(12-5-2-6-12)7-3-1-4-8(11-7)10(14)15/h1,3-4H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHKISHVULSCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)

![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)

![(S)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1412794.png)